molecular formula C22H30N2O4S2 B2976488 N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide CAS No. 510737-70-9

N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B2976488
CAS No.: 510737-70-9
M. Wt: 450.61
InChI Key: MJSDQADUTPJKME-UHFFFAOYSA-N
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Description

N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by two distinct structural features:

  • A 3-(azepan-1-ylsulfonyl) group attached to a 2,6-dimethylphenyl ring.
  • A 4-methylbenzenesulfonamide moiety linked to the same aromatic core.

Properties

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23(4)22-18(2)11-14-21(19(22)3)30(27,28)24-15-7-5-6-8-16-24/h9-14H,5-8,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSDQADUTPJKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The compound is stable under normal storage conditions (sealed in dry, 2-8°C). .

Biological Activity

N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C20_{20}H28_{28}N4_{4}O5_{5}S
  • Molecular Weight : 436.5 g/mol

The biological activity of this compound primarily involves its interactions with specific biological targets, including enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit certain enzymes, which can lead to various therapeutic effects.

Antioxidant and Antiplatelet Activity

Recent studies have indicated that compounds structurally related to this sulfonamide exhibit significant antioxidant and antiplatelet activities. For instance, a series of substituted benzylidene derivatives demonstrated potent antioxidant properties through DPPH free radical scavenging assays and were shown to outperform standard antioxidants like ascorbic acid in efficacy .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases. The IC50_{50} values for these compounds were significantly lower than those for traditional antiplatelet agents such as aspirin, indicating a higher potency .

Binding Affinity and Selectivity

Binding studies utilizing techniques such as X-ray fluorescence have been employed to assess the selectivity of this compound towards specific receptors. Effective binding is crucial for the therapeutic efficacy of any drug, and this compound has shown promising results in preliminary binding assays .

Case Study 1: Antioxidant Properties

In a comparative study focusing on antioxidant properties, several analogs of the compound were tested against ascorbic acid. The results indicated that some analogs exhibited up to tenfold greater antioxidant activity than ascorbic acid, highlighting the potential of this compound in oxidative stress-related conditions .

Case Study 2: Antiplatelet Activity

Another study evaluated the antiplatelet activity of various sulfonamide derivatives. The findings suggested that certain derivatives not only inhibited platelet aggregation but also provided a safer profile compared to traditional antiplatelet drugs. This opens avenues for developing new therapies for thrombotic disorders .

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

The compound is compared to N-(aryl)-arylsulfonamides with varying substituents (Table 1):

Compound Name Substituents on Aromatic Rings Key Structural Differences Torsion Angle (°) Benzene Ring Tilt (°) Reference
N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide 2,6-dimethylphenyl; 4-methylbenzenesulfonamide Lacks azepane-sulfonyl group 88.0 49.8
N-(phenyl)-4-methylbenzenesulfonamide Unsubstituted phenyl; 4-methylbenzenesulfonamide No methyl or azepane groups -51.6 68.4
N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide 3,5-dimethylphenyl; 4-methylbenzenesulfonamide Methyl groups at 3,5-positions (vs. 2,6) 56.8 53.9
Main Compound 3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl; 4-methylbenzenesulfonamide Azepane-sulfonyl group introduces steric bulk Inferred higher Likely reduced

Key Observations :

  • The tilt between benzene rings (49.8° in the closest analogue) may decrease further due to the bulky azepane group, affecting solubility or melting points .

Functional Analogues in Agrochemical and Pharmaceutical Research

Fungicidal Sulfonamides

Compounds like metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) share the 2,6-dimethylphenyl motif but replace sulfonamide with acylated amino acid groups. These differences correlate with distinct modes of action:

  • Metalaxyl targets oomycete fungi via RNA polymerase inhibition, while sulfonamides often inhibit enzymes like carbonic anhydrase or protox .
  • The azepane-sulfonyl group in the main compound may offer novel binding interactions compared to metalaxyl’s methoxyacetyl chain .
Anticonvulsant Benzamides

Ameltolide® (4-amino-N-(2,6-dimethylphenyl)benzamide) demonstrates that 2,6-dimethylphenyl substitution enhances metabolic stability in neurological applications. However, sulfonamides like the main compound may face different metabolic pathways (e.g., N-acetylation vs. sulfonamide cleavage) .

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